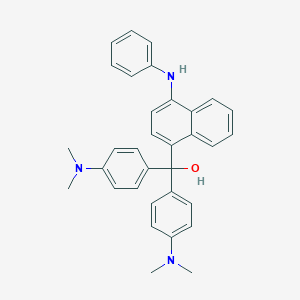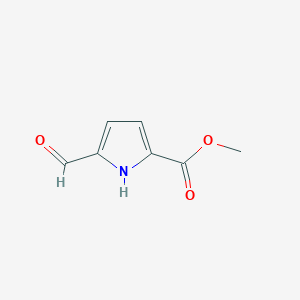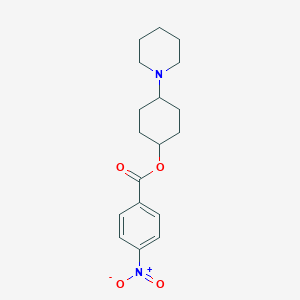
N-硫代苯胺
描述
Synthesis Analysis
The synthesis of compounds related to N-Thionylaniline involves catalytic and oxidative reactions. For instance, the oxidative Povarov reaction of N-benzylanilines under catalytic radical cation salt induced conditions demonstrates a method for synthesizing 2,4-diarylquinoline derivatives, highlighting a radical intermediate's role in catalytic oxidation (Jing Liu et al., 2015). Electrochemical oxidation of N-benzylaniline in aqueous sulfuric acid solution also leads to the formation of conducting polymer films, illustrating another synthetic approach (S. Dong & Zhuang Li, 1989).
Molecular Structure Analysis
Molecular structure analysis of N-Thionylaniline-related compounds reveals significant insights into their chemical properties. For example, the study on the synthesis and characterization of poly-N-methylaniline, a polymer related to N-Thionylaniline, demonstrates the importance of molecular structure in determining the material's electrical conductivity and electrochemical properties (N. Comisso et al., 1988).
Chemical Reactions and Properties
Chemical reactions involving N-Thionylaniline analogs include multicomponent reactions, demonstrating the versatility of these compounds in organic synthesis. For instance, an efficient method for synthesizing (Z)-3-((arylamino)methylene)indoline-2-thiones via a novel multicomponent reaction of indoles, CS2, and nitroarenes is an example of the chemical reactivity of N-Thionylaniline-related compounds (Q. Qin et al., 2021).
Physical Properties Analysis
The physical properties of compounds related to N-Thionylaniline, such as solubility, conductivity, and polymerization behavior, are crucial for their application in materials science. The electrochemical polymerization and characterization of N-benzylaniline, leading to the formation of conductive polymer films, provide valuable data on the physical properties relevant to material applications (S. Dong & Zhuang Li, 1989).
Chemical Properties Analysis
The chemical properties of N-Thionylaniline and its derivatives, such as reactivity towards various reagents, catalytic activities, and participation in multicomponent reactions, are integral to their utility in synthetic organic chemistry. Studies on the oxidative reactions and polymerization processes exemplify the complex chemical behavior of these compounds (Jing Liu et al., 2015), (S. Dong & Zhuang Li, 1989).
科学研究应用
金属的提取和分离:N-辛基苯胺,一种在提取分离钯(II)、碲(IV)和铂(IV)等金属时使用的化合物,与N-硫代苯胺在结构上有关。这个过程适用于合成混合物和合金的分析 (Lokhande, Anuse, & Chavan, 1998); (Sargar & Anuse, 2001)。
致癌化合物的代谢活化:芳胺和杂环胺的N-羟基衍生物,与N-硫代苯胺在结构上有关,会被人类肝脏磺酸转移酶代谢活化。这个过程对于理解这些化合物的代谢途径和潜在毒性效应至关重要 (Chou, Lang, & Kadlubar, 1995)。
太赫兹技术在生物医学中的应用:虽然与N-硫代苯胺没有直接关联,但太赫兹(THz)成像和传感技术在医疗和安全应用中得到了广泛研究。这包括对THz辐射的生物效应研究,这对于健康危害评估和安全标准至关重要 (Wilmink & Grundt, 2011); (Gong et al., 2019)。
三甲胺-N-氧化物(TMAO)研究:关于TMAO的研究,这是一种与心血管疾病等相关的代谢产物,突出了膳食来源、肠道微生物群以及TMAO作为生物标志物或治疗靶点的潜力。这项研究有助于理解小有机化合物的代谢途径和健康影响,这可能与N-硫代苯胺研究间接相关 (Wang et al., 2015); (Janeiro et al., 2018)。
烯烃氧化物与芳香硫代亚胺的化学反应:对烯烃氧化物与硫代苯胺的反应进行了研究,这些化合物类似于N-硫代苯胺。这些研究有助于理解涉及硫代苯胺的化学反应 (Étlis, Sineokov, & Sergeeva, 1966)。
相关化合物的药理效应:关于类似于美多喜(meldonium)的化合物的药理效应的研究,美多喜用于治疗心力衰竭和其他心脏代谢疾病,可以揭示与N-硫代苯胺相关化合物的潜在药理应用 (Dambrova et al., 2016)。
作用机制
安全和危害
属性
IUPAC Name |
(sulfinylamino)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NOS/c8-9-7-6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOJWGRGPONADF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=S=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061533 | |
| Record name | Benzenamine, N-sulfinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1122-83-4, 222851-56-1 | |
| Record name | N-Sulfinylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1122-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, N-sulfinyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Thionylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0222851561 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Sulfinylaniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40228 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, N-sulfinyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, N-sulfinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-sulphinylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.058 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-Thionylaniline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SV7R5HC44R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main application of N-thionylaniline in chemical synthesis?
A1: N-thionylaniline is primarily used as a sulfur-transfer reagent in organic synthesis. It facilitates the formation of various heterocyclic compounds containing sulfur and nitrogen atoms. For instance, it reacts with 6,7-diamino-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one to produce 6,7-dihydro-9H-thiazolo[3,2-a][1,2,5]thiadiazolo[3,4-d]pyrimidin-9-one [].
Q2: Can you provide an example of a specific reaction mechanism involving N-thionylaniline?
A2: While a detailed mechanism isn't explicitly provided in the papers, a general reaction pathway can be described: N-thionylaniline reacts with diamino compounds. The sulfur atom of N-thionylaniline acts as an electrophile, attacking the amino group, leading to cyclization and the formation of the thiadiazole ring [].
Q3: Besides heterocyclic synthesis, are there other applications of N-thionylaniline in organometallic chemistry?
A3: Yes, N-thionylaniline exhibits intriguing reactivity with organometallic complexes. Research indicates it can cleave the nitrogen-sulfur double bond in Vaska's complexes, showcasing its potential in organometallic synthesis []. It also reacts with alk-2-ynyl complexes of iron to produce novel metal vinyl complexes containing a 1,2-thiazine 1-oxide cyclic system [].
Q4: Has N-thionylaniline been used in the synthesis of any biologically relevant targets?
A5: Research shows its use in synthesizing potential inhibitors of xanthine oxidase and guanine aminohydrolase. For instance, derivatives of [, , ]thiadiazine 1,1-dioxide were synthesized and evaluated for their inhibitory potential against these enzymes [].
Q5: Are there any reported improvements in the synthetic procedures involving N-thionylaniline?
A6: Yes, improved synthetic procedures for compounds like 5-bromomethyl-2,1,3-benzothiadiazole utilize N-thionylaniline as a reagent. These improved methods offer benefits such as shorter reaction times, higher yields, and the use of less toxic solvents like toluene and 1,2-dichloroethane, contributing to greener chemistry practices [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




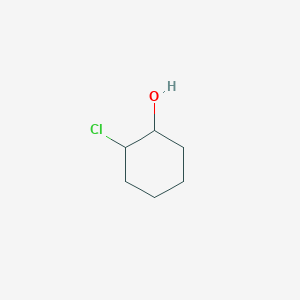
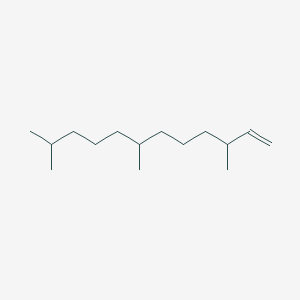
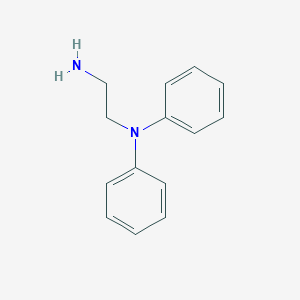
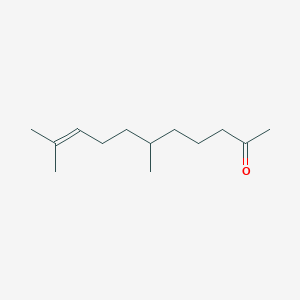

![Methyl 2,6-bis[(2,2,2-trifluoroacetyl)amino]hexanoate](/img/structure/B73145.png)

